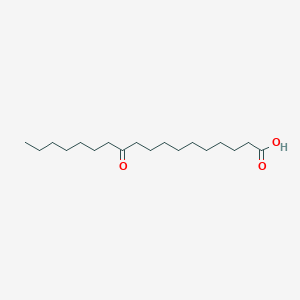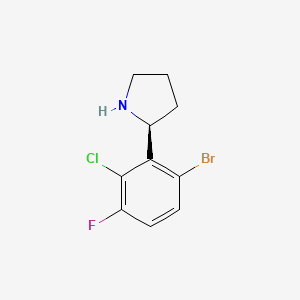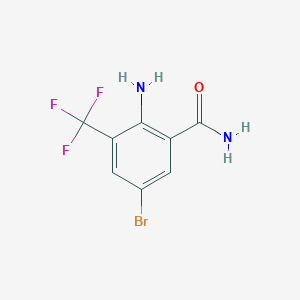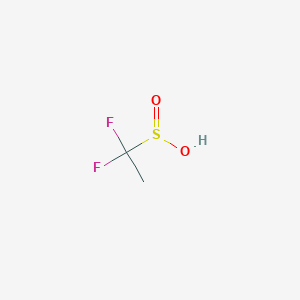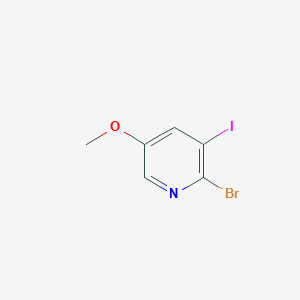
Isoquinoline, 1-chloro-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally similar to quinolines but with the nitrogen atom located at a different position in the ring system
Preparation Methods
The synthesis of 1-chloro-4-(trifluoromethyl)isoquinoline can be achieved through several synthetic routes One common method involves the cyclization of an appropriate precursor bearing a pre-fluorinated benzene ringAnother approach is the direct fluorination of isoquinoline derivatives using reagents such as Selectfluor® . Industrial production methods often involve the use of metal catalysts to facilitate the cyclization and substitution reactions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
1-Chloro-4-(trifluoromethyl)isoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and nucleophilic bases.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroisoquinolines.
Cross-Coupling Reactions: The trifluoromethyl group can participate in Suzuki–Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield a variety of substituted isoquinolines with different functional groups .
Scientific Research Applications
1-Chloro-4-(trifluoromethyl)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 1-chloro-4-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-Chloro-4-(trifluoromethyl)isoquinoline can be compared with other fluorinated isoquinolines and quinolines:
Fluoroquinolines: These compounds also contain a fluorine atom and exhibit similar biological activities, such as antibacterial and antimalarial properties.
Trifluoromethylated Isoquinolines: Compounds with a trifluoromethyl group at different positions on the isoquinoline ring can have different reactivity and biological activities.
Chloroisoquinolines: Isoquinolines with a chlorine atom at different positions can also be compared in terms of their chemical reactivity and applications.
The unique combination of a chlorine atom and a trifluoromethyl group in 1-chloro-4-(trifluoromethyl)isoquinoline imparts distinct properties that make it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H5ClF3N |
|---|---|
Molecular Weight |
231.60 g/mol |
IUPAC Name |
1-chloro-4-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H5ClF3N/c11-9-7-4-2-1-3-6(7)8(5-15-9)10(12,13)14/h1-5H |
InChI Key |
SASSYLAPZNCNTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12962856.png)
![10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12962857.png)



